molecular formula C21H23N5O3 B2753271 3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903589-49-1

3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2753271
CAS RN: 903589-49-1
M. Wt: 393.447
InChI Key: HZTDLRLOHGKMQB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of imidazopurine, which means it has an imidazole ring fused to a purine ring. The cinnamyl group suggests a relation to cinnamic acid, which is an organic compound that is slightly soluble in water and freely soluble in many organic solvents . It also has a hydroxyethyl group attached, which is a two-carbon length group with a hydroxyl (OH) group attached, making it a type of alcohol.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the purine base and then introducing the various substituents in subsequent reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex with multiple functional groups. The purine structure forms a bicyclic base, with the cinnamyl, hydroxyethyl, and methyl groups attached at various positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The imidazole ring in the purine structure is aromatic and thus relatively stable. The cinnamyl group could potentially undergo reactions typical of alkenes, such as additions or oxidations .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Factors such as solubility, melting point, boiling point, etc., would depend on the specific functional groups and their interactions .

Scientific Research Applications

Safety And Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If it has potential biological activity, it could be tested in biochemical assays or even in preclinical models .

properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-27)23(3)21(29)25(19(17)28)11-7-10-16-8-5-4-6-9-16/h4-10,27H,11-13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTDLRLOHGKMQB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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